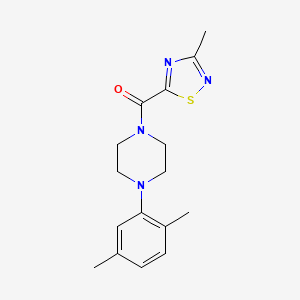

![molecular formula C11H15N3O3 B2857399 4-[(Butan-2-yl)amino]-3-nitrobenzamide CAS No. 852385-66-1](/img/structure/B2857399.png)

4-[(Butan-2-yl)amino]-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

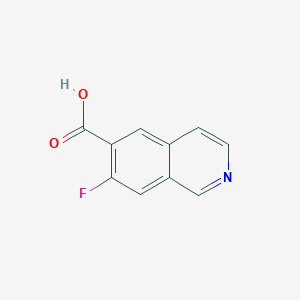

“4-[(Butan-2-yl)amino]-3-nitrobenzamide” is a chemical compound with the CAS Number: 852385-66-1 . It has a molecular weight of 237.26 . The IUPAC name for this compound is 4-(sec-butylamino)-3-nitrobenzamide . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “4-[(Butan-2-yl)amino]-3-nitrobenzamide” is 1S/C11H15N3O3/c1-3-7(2)13-9-5-4-8(11(12)15)6-10(9)14(16)17/h4-7,13H,3H2,1-2H3,(H2,12,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

“4-[(Butan-2-yl)amino]-3-nitrobenzamide” is a powder at room temperature . It has a molecular weight of 237.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación

Chemotherapeutic Applications

4-Iodo-3-nitrobenzamide, a compound structurally similar to 4-[(Butan-2-yl)amino]-3-nitrobenzamide, has been investigated for its potential chemotherapeutic activity. It was synthesized and tested against tumor cells of human and animal origin, showing the ability to induce cell death in tumor cells through metabolic reduction to its 3-nitroso derivative. This reduction process, facilitated by tumor cells, does not accumulate intermediates and exhibits no toxicity in hamsters even at high doses. The study suggests that the selective tumoricidal action is associated with the reduction of the nitro group to nitroso in tumor cells and subsequent induction of tumor apoptosis by the C-nitroso intermediate (J. Mendeleyev et al., 1995).

Bioactivation and DNA Interaction

Research on 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, an active form of another similar compound, has shown that it can react with thioesters to form DNA-DNA interstrand crosslinking species. This property highlights its role in highly selective cytotoxicity towards cells, making it a candidate for targeted cancer therapy. The study indicates that the hydroxylamine derivative is capable of producing DNA-DNA interstrand crosslinks in cells, a crucial mechanism for its cytotoxic effects (R. Knox et al., 1991).

Safety and Hazards

The safety information available indicates that “4-[(Butan-2-yl)amino]-3-nitrobenzamide” has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4-(butan-2-ylamino)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-3-7(2)13-9-5-4-8(11(12)15)6-10(9)14(16)17/h4-7,13H,3H2,1-2H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSPTRBMKFDKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Butan-2-yl)amino]-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2857320.png)

![2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2857322.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2857324.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)

![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)

![Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride](/img/structure/B2857327.png)

![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)

![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)